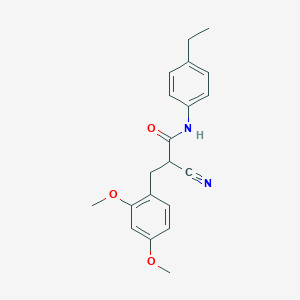
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide, also known as 2,4-DMAP, is an organic compound derived from 2-cyano-3-(2,4-dimethoxyphenyl)-N-propionamide. It is a white crystalline solid that is insoluble in water and soluble in organic solvents. 2,4-DMAP is a versatile reagent used in many organic synthesis applications. It is used as a catalyst in the synthesis of organic compounds, as well as a reagent in the synthesis of pharmaceuticals and other biologically active compounds.
Scientific Research Applications
Antitumor Agents : A study by Romagnoli et al. (2014) explored compounds based on the 2-amino-3-alkoxycarbonyl/cyano-5-arylethylthiophene scaffold, demonstrating significant antiproliferative activity against a wide panel of cancer cell lines. This suggests potential applications of similar compounds, including 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide, in cancer research and treatment (Romagnoli et al., 2014).
Photoluminescent Materials : Research by Singh and Kanvah (2001) on substituted 1,2-diarylethenes, including compounds with cyano and methoxy substituents, revealed their potential in photophysical applications. The study showed these compounds exhibit solvent polarity-dependent dual fluorescence, indicating their use in developing new photoluminescent materials (Singh & Kanvah, 2001).
Antibacterial Activities : A study by El‐Ziaty and Shiba (2007) on (E) 2‐Cyano‐3‐(3′,4′‐dimethoxyphenyl)‐2‐propenoyl chloride derivatives demonstrated significant antibacterial activities. This suggests that similar compounds, like this compound, could be explored for their potential antibacterial properties (El‐Ziaty & Shiba, 2007).
Polymer Chemistry : Studies on copolymers of trisubstituted ethylenes and styrene, including methyl 2-cyano-3-phenyl-2-propenoates, by Kim et al. (1999) and Kharas et al. (2015), indicate potential applications in polymer chemistry. These studies explore the synthesis, characterization, and properties of these copolymers, suggesting applications in materials science (Kim et al., 1999); (Kharas et al., 2015).
Electrochemical Studies : Research by Ekinci et al. (2000) on the electrooxidation of 2-amino-3-cyano-4-phenylthiophene revealed the formation of a new class of π-conjugated oligoaminothiophenes. This study suggests the potential for electrochemical applications of similar cyano-containing compounds (Ekinci et al., 2000).
properties
IUPAC Name |
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-4-14-5-8-17(9-6-14)22-20(23)16(13-21)11-15-7-10-18(24-2)12-19(15)25-3/h5-10,12,16H,4,11H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTPYSTVRMFDKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

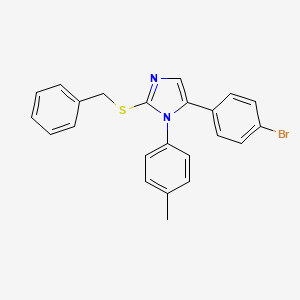
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,1,5-trimethylpyrazole-3-carboxamide](/img/structure/B2803013.png)
![1-[(1S,2R)-2-ethoxy-4-oxocyclobutyl]pyrrolidine-2,5-dione](/img/structure/B2803016.png)

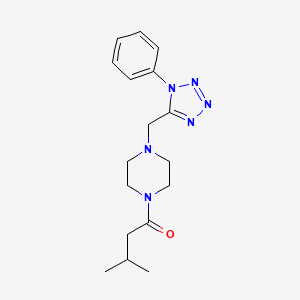
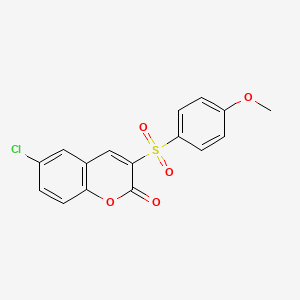
![2-(2-Methylphenyl)-4-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B2803022.png)

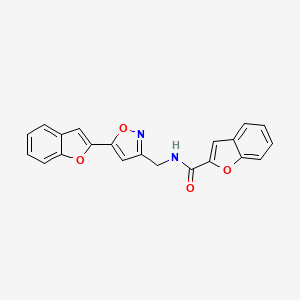
![1-allyl-3,9-dimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2803028.png)

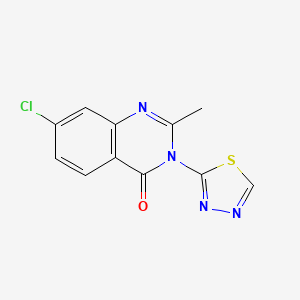
![(Z)-1-(4-fluorobenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2803031.png)
